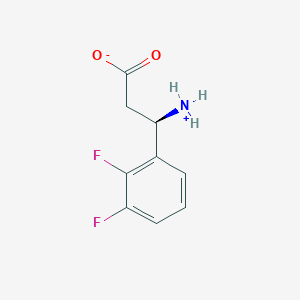
Potassium trifluoro(4-propoxyphenyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(4-propoxyphenyl)borate is an organoboron compound with the molecular formula C9H11BF3KO. It is a member of the potassium organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions . This compound is particularly valued for its role in cross-coupling reactions, making it a useful reagent in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium trifluoro(4-propoxyphenyl)borate can be synthesized through the reaction of 4-propoxyphenylboronic acid with potassium hydrogen fluoride (KHF2) in the presence of a suitable solvent . The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(4-propoxyphenyl)borate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . These reactions involve the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .
Common Reagents and Conditions
The compound is often used in conjunction with palladium catalysts and bases like potassium carbonate or sodium hydroxide . The reactions typically occur in polar solvents such as water or alcohols, under mild to moderate temperatures .
Major Products Formed
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
Potassium trifluoro(4-propoxyphenyl)borate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which potassium trifluoro(4-propoxyphenyl)borate exerts its effects is primarily through its role as a nucleophilic partner in cross-coupling reactions . The compound interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation to form the desired carbon-carbon bond . This process is facilitated by the stability and reactivity of the trifluoroborate group .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoro(4-methoxyphenyl)borate
- Potassium 4-bromophenyltrifluoroborate
- Potassium 4-formylphenyltrifluoroborate
Uniqueness
Potassium trifluoro(4-propoxyphenyl)borate is unique due to its propoxy group, which can impart different electronic and steric properties compared to other organotrifluoroborates . This can influence its reactivity and selectivity in various chemical reactions, making it a valuable reagent in specific synthetic applications .
Propriétés
IUPAC Name |
potassium;trifluoro-(4-propoxyphenyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF3O.K/c1-2-7-14-9-5-3-8(4-6-9)10(11,12)13;/h3-6H,2,7H2,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWSMXPWNSORQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)OCCC)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF3KO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![potassium;trifluoro-[3-(trifluoromethyl)phenyl]boranuide](/img/structure/B7892571.png)



amine](/img/structure/B7892616.png)
![7-Chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B7892624.png)
